molecular formula C19H16N2O3S2 B2709286 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034596-79-5

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2709286
CAS No.: 2034596-79-5
M. Wt: 384.47
InChI Key: AXNAJWUVUYPHMB-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: is a complex organic compound that features a bithiophene moiety linked to an oxobenzoxazole structure via an ethyl chain

Scientific Research Applications

Chemistry

In chemistry, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors due to its unique structural features.

Industry

In industry, the compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxobenzoxazole core can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H2) with Pd/C in ethanol.

    Substitution: Halogens (Br2, I2) in acetic acid or chloroform.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxobenzoxazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiophene moiety can participate in π-π interactions, while the oxobenzoxazole core can form hydrogen bonds and other non-covalent interactions, facilitating binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is unique due to its combination of a bithiophene moiety and an oxobenzoxazole core, which imparts distinct electronic and structural properties, making it suitable for a wide range of applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-18(11-21-15-3-1-2-4-16(15)24-19(21)23)20-9-7-14-5-6-17(26-14)13-8-10-25-12-13/h1-6,8,10,12H,7,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNAJWUVUYPHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CC=C(S3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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